3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one typically involves the condensation of 3-methylpyrazine-2-carbaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-methylpyrazine-2-carbaldehyde} + \text{dimethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(3-methylpyridin-2-yl)prop-2-en-1-one
Uniqueness
3-(Dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13N3O/c1-8-10(12-6-5-11-8)9(14)4-7-13(2)3/h4-7H,1-3H3/b7-4+ |
InChI Key |
FZTODTDOTLTNQL-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NC=CN=C1C(=O)/C=C/N(C)C |
Canonical SMILES |
CC1=NC=CN=C1C(=O)C=CN(C)C |
Origin of Product |
United States |
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